
Introduction: Unveiling the Solid-State
Architecture of a Key Hole-Transport Material

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Tri(biphenyl-4-yl)amine

Cat. No.: B1591794 Get Quote

Tri(biphenyl-4-yl)amine (TBA) is a starburst molecule that has garnered significant attention

within the field of organic electronics for its exceptional hole-transporting properties.[1][2] Its

propeller-like, three-dimensional structure, comprised of a central nitrogen atom bonded to

three biphenyl arms, plays a crucial role in its electronic function and its propensity to form

stable amorphous glasses.[1][2] Understanding the intrinsic packing motifs and intermolecular

interactions within the crystalline state of TBA is paramount for elucidating structure-property

relationships and for the rational design of next-generation organic electronic materials. This

guide provides a comprehensive analysis of the crystal structure and molecular packing of

Tri(biphenyl-4-yl)amine, drawing upon crystallographic data and established synthetic

methodologies. While TBA readily forms an amorphous glass with a glass-transition

temperature of 76 °C, its crystalline form provides a foundational understanding of its molecular

conformation and potential intermolecular interactions.[1][2]

Synthesis and Crystallization: A Pathway to High-
Purity Single Crystals
The synthesis of Tri(biphenyl-4-yl)amine can be effectively achieved through classical cross-

coupling methodologies, with the Ullmann condensation and Suzuki-Miyaura coupling being

the most prevalent and reliable routes.[3][4] The choice of synthetic pathway is often dictated

by the availability of starting materials and the desired scale of the reaction.

Synthetic Approach: Ullmann Condensation
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The Ullmann condensation provides a direct and robust method for the formation of the

triarylamine core.[3] This reaction involves the copper-catalyzed coupling of an amine with an

aryl halide. In the case of TBA, this can be envisioned through the reaction of 4-iodobiphenyl

with ammonia or a primary amine precursor, though a more common approach involves the

coupling of triphenylamine with 4-iodobiphenyl.

A plausible synthetic route involves the reaction of tris(4-iodophenyl)amine with phenylboronic

acid under Suzuki-Miyaura conditions, or more directly, the Ullmann condensation of 4-

bromobiphenyl with triphenylamine. Given the prevalence of Ullmann-type reactions for

triarylamine synthesis, a generalized protocol is outlined below.[5]

Experimental Protocol: Synthesis of Tri(biphenyl-4-yl)amine via Ullmann Condensation

Reaction Setup: To a dried three-necked flask equipped with a magnetic stirrer, reflux

condenser, and nitrogen inlet, add triphenylamine (1 equivalent), 4-bromobiphenyl (3.3

equivalents), copper powder (2 equivalents), and potassium carbonate (3 equivalents).

Solvent Addition: Add a high-boiling point, polar aprotic solvent such as 1,2-dichlorobenzene

or N,N-dimethylformamide (DMF) to the flask.

Reaction Execution: Heat the reaction mixture to reflux (typically 180-210 °C) under a

nitrogen atmosphere and maintain for 24-48 hours. The progress of the reaction should be

monitored by thin-layer chromatography (TLC).

Work-up and Purification: After completion, cool the reaction mixture to room temperature

and filter to remove the copper catalyst and inorganic salts. The filtrate is then concentrated

under reduced pressure. The crude product is purified by column chromatography on silica

gel using a mixture of hexane and dichloromethane as the eluent.

Recrystallization: The purified product is then recrystallized from a suitable solvent system,

such as a mixture of toluene and hexane, to yield high-purity Tri(biphenyl-4-yl)amine.

Single Crystal Growth: The Art of Slow Evaporation
Obtaining single crystals of sufficient quality for X-ray diffraction analysis is a critical step. The

slow evaporation technique is a reliable method for growing high-quality organic single crystals.

[6]
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Experimental Protocol: Single Crystal Growth of Tri(biphenyl-4-yl)amine

Solvent Selection: Dissolve the purified Tri(biphenyl-4-yl)amine in a minimal amount of a

suitable solvent in which it is moderately soluble, such as toluene or a mixture of toluene and

a less volatile, miscible co-solvent.

Solution Preparation: Gently warm the solution to ensure complete dissolution. Filter the

warm solution through a syringe filter (0.22 µm) into a clean crystallizing dish or vial.

Slow Evaporation: Cover the container with a perforated lid or parafilm with a few pinholes to

allow for slow evaporation of the solvent. Place the container in a vibration-free environment

at a constant, slightly elevated temperature to facilitate slow, controlled crystal growth.

Crystal Harvesting: Over a period of several days to weeks, single crystals should form.

Carefully harvest the crystals from the mother liquor and wash them with a small amount of a

solvent in which the compound is sparingly soluble (e.g., hexane) to remove any surface

impurities.

Single-Crystal X-ray Diffraction: Elucidating the
Molecular Architecture
The definitive three-dimensional structure of Tri(biphenyl-4-yl)amine in the solid state was

determined by single-crystal X-ray diffraction.[2] The crystallographic data for this compound

are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition

number WEHLIE.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to

minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are

collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or

Cu Kα radiation) and a detector.

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct
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methods or Patterson methods and refined using full-matrix least-squares on F². All non-

hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated

positions and refined using a riding model.

Crystal Structure and Molecular Conformation
The single-crystal X-ray analysis of Tri(biphenyl-4-yl)amine reveals a propeller-like molecular

conformation, which is characteristic of triarylamines.[2] The central nitrogen atom adopts a

trigonal planar or nearly planar geometry, a consequence of the delocalization of the nitrogen

lone pair into the aromatic π-systems of the biphenyl arms.

Table 1: Key Crystallographic Data for Tri(biphenyl-4-yl)amine (WEHLIE)

Parameter Value

CCDC Deposition No. WEHLIE

Empirical Formula C₃₆H₂₇N

Formula Weight 473.60

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 16.331(3)

b (Å) 9.779(2)

c (Å) 17.205(3)

β (°) 113.63(1)

Volume (Å³) 2514.8(8)

Z 4

Note: The crystallographic data presented here are based on the information available in the

cited literature. For complete and verified data, please refer to the CCDC deposition WEHLIE.

The three biphenyl arms are twisted out of the plane defined by the central nitrogen and the

three ipso-carbon atoms of the directly attached phenyl rings. This twisting is a result of steric
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hindrance between the ortho-hydrogens of adjacent phenyl rings. The dihedral angles between

the two phenyl rings within each biphenyl unit are also non-zero, further contributing to the non-

planar overall structure.
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Caption: Molecular structure of Tri(biphenyl-4-yl)amine.
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Molecular Packing and Intermolecular Interactions
The arrangement of Tri(biphenyl-4-yl)amine molecules in the crystal lattice is governed by a

combination of weak intermolecular interactions, primarily van der Waals forces and C-H···π

interactions. The propeller shape of the molecule prevents close π-π stacking between the

aromatic rings of adjacent molecules.

The molecular packing can be described as an intricate arrangement where the biphenyl arms

of one molecule interdigitate with those of its neighbors. This interlocking arrangement

contributes to a relatively dense packing. The dominant intermolecular interactions are likely to

be C-H···π interactions, where the hydrogen atoms of the phenyl rings of one molecule interact

with the electron-rich π-systems of the phenyl rings of an adjacent molecule. These

interactions, although weak, are numerous and collectively play a significant role in the overall

stability of the crystal lattice.

Molecule A Molecule B

C-H groups π-system (Phenyl Ring)C-H···π interaction

Click to download full resolution via product page

Caption: Dominant intermolecular interactions in crystalline TBA.

Structure-Property Relationship: Crystalline vs.
Amorphous States
The ability of Tri(biphenyl-4-yl)amine to exist in both crystalline and amorphous states

provides a valuable platform for understanding the influence of molecular packing on its

electronic properties.

Amorphous State: In the amorphous or glassy state, the molecules are randomly oriented,

lacking long-range order. This disordered arrangement, however, does not preclude efficient

hole transport. The high hole drift mobility observed in amorphous TBA (1.5 x 10⁻⁴ cm² V⁻¹

s⁻¹) is attributed to the hopping of charge carriers between the highest occupied molecular
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orbitals (HOMOs) of adjacent molecules.[2] The propeller-like shape of TBA prevents

crystallization, leading to the formation of stable amorphous films, which is highly desirable

for the fabrication of large-area organic electronic devices.[1][2]

Crystalline State: In the crystalline state, the molecules are arranged in a regular, repeating

pattern. While direct measurements of hole mobility in single crystals of TBA are not widely

reported, it is generally expected that the mobility would be higher and anisotropic compared

to the amorphous state, provided there is favorable orbital overlap between adjacent

molecules. However, the formation of grain boundaries in polycrystalline films can act as

traps for charge carriers, potentially lowering the overall device performance.

The non-planar structure of Tri(biphenyl-4-yl)amine is a key factor in its glass-forming ability.

This molecular design principle, where steric hindrance is introduced to disrupt regular packing,

is a common strategy in the development of amorphous hole-transport materials.

Molecular Structure
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Caption: Structure-property relationships in Tri(biphenyl-4-yl)amine.

Conclusion
The crystal structure of Tri(biphenyl-4-yl)amine reveals a propeller-shaped molecule with a

nearly planar central nitrogen atom. The molecular packing is dominated by weak C-H···π and

van der Waals interactions, with the non-planar structure hindering close π-π stacking. This

inherent molecular geometry is a critical determinant of its propensity to form stable amorphous

glasses with excellent hole-transport properties. A thorough understanding of the solid-state

structure, as detailed in this guide, provides a solid foundation for the continued development

and application of Tri(biphenyl-4-yl)amine and its derivatives in the field of organic electronics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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